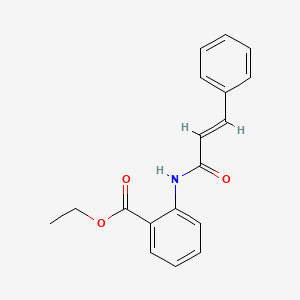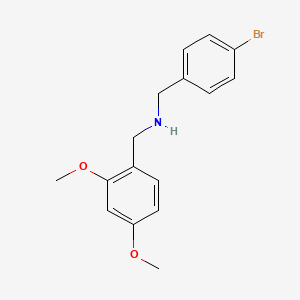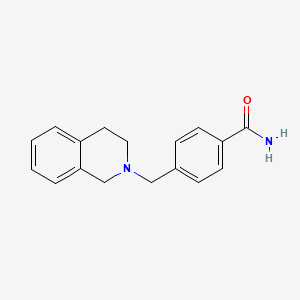![molecular formula C18H25F3N2O3 B5687216 (3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol, commonly known as TFMB, is a synthetic compound used in scientific research for its potential therapeutic properties. TFMB is a bipiperidine derivative and has been shown to have a wide range of biological effects, including analgesic, anti-inflammatory, and anti-addictive properties.
Mecanismo De Acción
The exact mechanism of action of TFMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. TFMB has been shown to bind to mu-opioid receptors, which are involved in pain perception and addiction. TFMB also acts on the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, TFMB has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
TFMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood, indicating its anti-inflammatory properties. TFMB has also been shown to increase the levels of endogenous opioids in the brain, which may contribute to its analgesic effects. Additionally, TFMB has been shown to reduce the levels of stress hormones such as cortisol, indicating its potential use as an anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using TFMB in lab experiments is its wide range of biological effects. TFMB has been shown to have analgesic, anti-inflammatory, and anti-addictive properties, making it a useful tool for studying these processes. Additionally, TFMB has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using TFMB in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on TFMB. One area of interest is the development of more potent analogs of TFMB with longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of TFMB and its potential therapeutic applications. TFMB has also been investigated for its potential use in treating addiction to opioids and other drugs, and further research is needed to determine its effectiveness in this area. Finally, TFMB may have potential applications in the treatment of other conditions such as anxiety and depression, and further research is needed to explore these possibilities.
Métodos De Síntesis
TFMB can be synthesized using a modified version of the Strecker synthesis. The starting materials for the synthesis are p-trifluoromethoxybenzaldehyde and 4-piperidone hydrochloride. The reaction involves the condensation of these two compounds with ammonium chloride and potassium cyanide in the presence of sulfuric acid. The resulting product is then hydrolyzed to yield TFMB.
Aplicaciones Científicas De Investigación
TFMB has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. TFMB has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. Additionally, TFMB has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O3/c19-18(20,21)26-15-3-1-13(2-4-15)11-22-8-7-16(17(25)12-22)23-9-5-14(24)6-10-23/h1-4,14,16-17,24-25H,5-12H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKBNYUUMKVGT-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)


![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)

![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)

![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)